

Stereoselective Synthesis Leveraging *trans*-2-(4-Methoxyphenyl)vinylboronic Acid: Principles and Protocols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *trans*-2-(4-Methoxyphenyl)vinylboronic acid

Cat. No.: B3038061

[Get Quote](#)

Abstract: The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly within the realms of drug discovery and materials science. Vinylboronic acids have emerged as exceptionally versatile and indispensable building blocks for the stereospecific construction of carbon-carbon bonds. This guide provides an in-depth exploration of ***trans*-2-(4-Methoxyphenyl)vinylboronic acid**, a stable and highly reactive reagent, detailing its application in key stereoselective transformations. We will dissect the mechanistic underpinnings of its reactivity, provide validated, step-by-step protocols for its use in Suzuki-Miyaura cross-coupling and rhodium-catalyzed conjugate additions, and offer expert insights into reaction optimization and troubleshooting.

Part 1: Foundational Principles & Reagent Profile

The utility of ***trans*-2-(4-Methoxyphenyl)vinylboronic acid** stems from a combination of its structural features: the vinyl group, which is primed for a variety of coupling reactions; the boronic acid moiety, which facilitates catalytic transmetalation cycles; and the *trans* geometry, which is reliably transferred to the product in many transformations.^[1] The electron-donating 4-methoxyphenyl group enhances the nucleophilicity of the vinyl group, often leading to improved reaction kinetics compared to unsubstituted vinylboronic acids.

Boronic acids are pivotal in modern organic synthesis due to their stability, low toxicity, and broad functional group tolerance, making them ideal reagents for creating complex molecular

architectures found in many pharmaceuticals.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Reagent Profile: **trans-2-(4-Methoxyphenyl)vinylboronic acid**

| Property | Value | Reference |
|-------------------|---|---|
| CAS Number | 72316-18-8 | [5] [6] |
| Synonym | [(E)-2-(4-Methoxyphenyl)ethenyl]boronic acid | [5] [6] |
| Molecular Formula | C ₉ H ₁₁ BO ₃ | [6] [7] |
| Molecular Weight | 177.99 g/mol | [5] [7] |
| Appearance | White to off-white solid | |
| Melting Point | 140-144 °C | [5] |
| Key Feature | Bench-stable solid; often contains varying amounts of the corresponding boroxine (anhydride). | |

The Core Principle: Stereochemical Retention

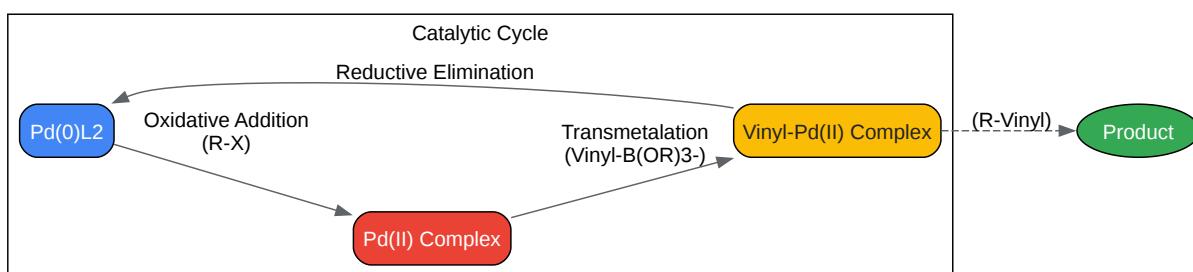
The defining characteristic of many reactions involving vinylboronic acids is their stereospecificity. The geometric configuration of the double bond in the starting material is faithfully translated to the product. For **trans-2-(4-methoxyphenyl)vinylboronic acid**, this means that the resulting product will almost invariably possess a trans-alkene moiety. This predictability is of paramount importance for eliminating the need for tedious separation of geometric isomers, thereby streamlining synthetic routes. The retention of stereochemistry is a key feature of the transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.[\[8\]](#)

Part 2: Key Stereoselective Applications & Protocols

Application 1: Stereospecific Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology and one of the most powerful tools for forming C(sp²)–C(sp²) bonds.[2] Its application with vinylboronic acids provides a direct and highly reliable route to substituted styrenes, stilbenes, and dienes with complete control over the double bond geometry.[9][10]

Mechanistic Causality: The reaction proceeds via a palladium-catalyzed cycle. The key to its stereospecificity lies in the transmetalation step, where the vinyl group is transferred from the boron atom to the palladium center. This step occurs with retention of configuration, ensuring that the trans geometry of the boronic acid is maintained throughout the cycle and delivered to the final product. The presence of a base is crucial, as it converts the boronic acid into a more nucleophilic 'ate' complex, which accelerates the transmetalation process.[11]



[Click to download full resolution via product page](#)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of trans-4-Methoxy-4'-nitrostilbene

This protocol details the coupling of **trans-2-(4-Methoxyphenyl)vinylboronic acid** with 1-iodo-4-nitrobenzene.

Materials & Reagents:

| Reagent | MW | Amount | Moles | Equiv. |
|---|---------|--------|-------|--------|
| 1-iodo-4-nitrobenzene | 249.01 | 249 mg | 1.0 | 1.0 |
| trans-2-(4-Methoxyphenyl)vinylboronic acid | 177.99 | 196 mg | 1.1 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh ₃) ₄] | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K ₂ CO ₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |

Step-by-Step Procedure:

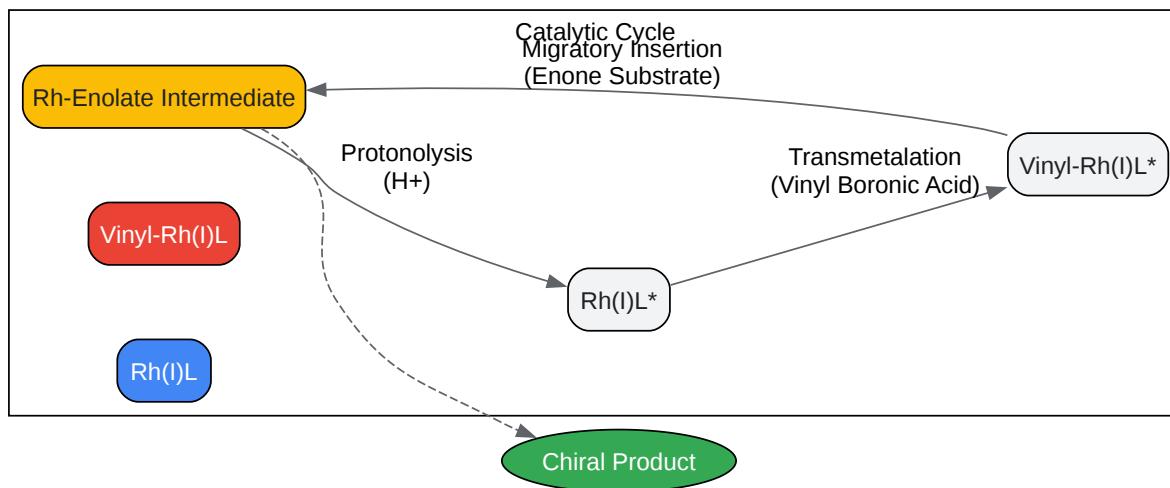
- Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-4-nitrobenzene (249 mg, 1.0 mmol), **trans-2-(4-methoxyphenyl)vinylboronic acid** (196 mg, 1.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol). Expert Tip: The choice of ligand can be critical. For more challenging substrates, bulky, electron-rich phosphine ligands like SPhos or RuPhos can improve yields and reaction rates.[12]
- Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

- Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours).
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).
- Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure trans-stilbene product. The trans geometry can be confirmed by ^1H NMR spectroscopy (J-coupling constant of the vinylic protons typically \sim 16 Hz).

Application 2: Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition

The rhodium-catalyzed 1,4-conjugate addition (or Michael addition) is a premier method for forming C-C bonds while simultaneously creating a new stereocenter.[13][14] Using **trans-2-(4-methoxyphenyl)vinylboronic acid** as the nucleophile in conjunction with a chiral rhodium catalyst allows for the highly enantioselective synthesis of β -vinyl substituted carbonyl compounds.[15][16]

Mechanistic Causality: The catalytic cycle begins with the transmetalation of the vinyl group from the boronic acid to a Rh(I) complex. The Michael acceptor (e.g., a cyclic enone) then coordinates to the rhodium center and undergoes migratory insertion into the Rh-vinyl bond. This forms a rhodium enolate intermediate. Subsequent protonation releases the chiral product and regenerates the active Rh(I) catalyst.[13] The enantioselectivity is governed by the chiral ligand, which creates a sterically defined pocket around the metal center, forcing the enone to coordinate and react from a specific face.



[Click to download full resolution via product page](#)

Figure 2: General catalytic cycle for Rh-catalyzed asymmetric conjugate addition.

Protocol: Enantioselective Synthesis of 3-[(E)-2-(4-methoxyphenyl)vinyl]cyclohexan-1-one

This protocol describes the asymmetric addition to cyclohex-2-en-1-one.

Materials & Reagents:

| Reagent | MW | Amount | Moles | Equiv. |
|--|--------|---------|--------|--------|
| Cyclohex-2-en-1-one | 96.13 | 96 mg | 1.0 | 1.0 |
| trans-2-(4-Methoxyphenyl)vinylboronic acid | 177.99 | 267 mg | 1.5 | 1.5 |
| Bis(cyclooctadiene)rhodium(I) tetrafluoroborate [Rh(cod) ₂ BF ₄] | 405.9 | 10.2 mg | 0.025 | 0.025 |
| (R)-BINAP | 622.67 | 17.1 mg | 0.0275 | 0.0275 |
| 1,4-Dioxane/H ₂ O (10:1) | - | 5 mL | - | - |

Step-by-Step Procedure:

- Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add [Rh(cod)₂BF₄] (10.2 mg, 0.025 mmol) and the chiral ligand (R)-BINAP (17.1 mg, 0.0275 mmol) to a dry Schlenk tube. Add 2 mL of degassed 1,4-dioxane and stir for 20-30 minutes at room temperature until a homogeneous solution is formed. Expert Tip: The choice of chiral ligand is the most critical parameter for achieving high enantioselectivity. Ligands like BINAP, Tangphos, or Duanphos are often effective.[16]
- Main Reaction Setup: In a separate flask, dissolve **trans-2-(4-methoxyphenyl)vinylboronic acid** (267 mg, 1.5 mmol) in 3 mL of the 1,4-dioxane/H₂O (10:1) solvent mixture.
- Reaction Initiation: Add the boronic acid solution to the pre-formed catalyst solution. Finally, add cyclohex-2-en-1-one (96 mg, 1.0 mmol) via syringe.
- Reaction Conditions: Heat the mixture to 80 °C and stir. The reaction is typically complete in 12-24 hours. Monitor by TLC or chiral HPLC to determine conversion and enantiomeric excess (ee).

- Workup: After cooling, pour the reaction mixture into a separatory funnel containing diethyl ether (30 mL) and a saturated aqueous solution of ammonium chloride (NH₄Cl) (20 mL).
- Extraction & Purification: Separate the layers and extract the aqueous phase with diethyl ether (2x 20 mL). Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the product. The enantiomeric excess should be determined by chiral HPLC analysis.

Expected Outcome Data:

| Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |
|---------------------------------|---------------|-----------|--------|-----------|
| Cyclohex-2-en-1-one | (R)-BINAP | >90 | >95 | [13][14] |
| Cyclopent-2-en-1-one | (S)-TangPhos | >85 | >98 | [16] |
| 4,4-Dimethylcyclohex-2-en-1-one | (R)-DuanPhos | >90 | >97 | [16] |

Part 3: Practical Insights and Advanced Topics

Handling and Storage: **trans-2-(4-Methoxyphenyl)vinylboronic acid** is an air-stable solid. However, like many boronic acids, it can undergo dehydration to form the cyclic trimer anhydride (boroxine). This process is typically reversible under reaction conditions. For long-term storage, keep the reagent in a tightly sealed container in a cool, dry place.

Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. When handling the solid powder, use of a dust mask or a fume hood is recommended to avoid inhalation.

Troubleshooting and Optimization:

- Low Yield in Suzuki Coupling:** If yields are low, consider screening different palladium sources (e.g., Pd(OAc)₂ with a phosphine ligand), bases (stronger bases like Cs₂CO₃ or

K_3PO_4 can be effective), or solvents. Catalyst deactivation can be an issue; ensuring a rigorously inert atmosphere is critical.

- Poor Enantioselectivity in Conjugate Addition: Enantiomeric excess is highly dependent on the match between the substrate, ligand, and solvent. If selectivity is poor, screen a panel of different chiral ligands. Temperature can also be a critical variable; running the reaction at a lower temperature may improve selectivity, albeit at the cost of a longer reaction time.

Conclusion

trans-2-(4-Methoxyphenyl)vinylboronic acid is a powerful and reliable reagent for stereoselective synthesis. Its utility in the stereospecific Suzuki-Miyaura cross-coupling provides a direct entry to trans-alkenes, while its application in Rh-catalyzed asymmetric conjugate additions enables the construction of valuable chiral building blocks. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals aiming to leverage this versatile tool for the efficient and precise synthesis of complex molecular targets. The continued exploration of boronic acid chemistry promises to further expand the synthetic toolkit, accelerating innovation in both medicine and materials science.[17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stereodivergent Olefination of Enantioenriched Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbino.com [nbino.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trans-2-(4-メトキシフェニル)ビニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]

- 7. trans-2-(4-Methoxyphenyl)vinylboronic acid | C9H11BO3 | CID 642693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 13. Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents to Dihydropyranones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Rhodium-catalysed conjugate addition of arylboronic acids to enantiopure dehydroamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highly Selective Rhodium-Catalyzed Conjugate Addition Reactions of 4-Oxobutenamides [organic-chemistry.org]
- 17. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. druggdiscoverytrends.com [druggdiscoverytrends.com]
- To cite this document: BenchChem. [Stereoselective Synthesis Leveraging trans-2-(4-Methoxyphenyl)vinylboronic Acid: Principles and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3038061#stereoselective-synthesis-using-trans-2-4-methoxyphenyl-vinylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com